Trioxifene
Overview
Description
Trioxifene, also known as LY-133,314, is a selective estrogen receptor modulator (SERM) with competitive binding activity against estradiol for the ERα and antagonistic activity against ERα-mediated gene expression . It was under preclinical and clinical development by Eli Lilly and Company for breast cancer and prostate cancer, but the development was abandoned .
Molecular Structure Analysis
Trioxifene has a molecular weight of 549.68 and its formula is C31H35NO6S . The molecule contains a total of 69 bonds, including 38 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 2 ethers (aromatic), and 1 Pyrrolidine .
Scientific Research Applications
1. Cancer Treatment: Prostate Carcinoma
Trioxifene has been studied for its potential in treating prostate carcinoma. It acts as a selective estrogen receptor modulator (SERM), inhibiting metastasis and extending survival in experimental models . Its antagonistic activity against estrogen receptor-mediated gene expression makes it a candidate for treating androgen-independent, metastatic prostate cancer.
2. Breast Cancer Management
Initially developed for breast cancer treatment, Trioxifene’s competitive binding against estradiol for the estrogen receptor α (ERα) suggests its use in hormone receptor-positive breast cancer cases . Clinical trials have evaluated its efficacy, showing promise as an alternative to other antiestrogens like tamoxifen .
3. Hormone Therapy
As a SERM, Trioxifene has been explored for hormone therapy applications. Its ability to modulate estrogen receptors could potentially be used to manage conditions related to hormone imbalances, although its development was eventually abandoned .
4. Pharmacodynamic Research
Trioxifene’s interaction with estrogen receptors offers a pharmacodynamic perspective for research into hormone-driven diseases. Understanding its mechanism can contribute to the development of new therapeutic strategies .
5. Pharmacokinetic Studies
The pharmacokinetic properties of Trioxifene, including absorption, distribution, metabolism, and excretion, are crucial for optimizing its therapeutic use. Although detailed pharmacokinetic data are limited, its oral administration route suggests a systemic approach to drug delivery .
6. Adverse Effects Monitoring
Like all pharmaceuticals, monitoring the adverse effects of Trioxifene is essential. While specific side effects are not extensively documented, understanding its safety profile is vital for its potential therapeutic applications .
properties
IUPAC Name |
[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLINDYFMDHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68307-81-3 (methanesulfonate) | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212997 | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trioxifene | |
CAS RN |
63619-84-1 | |
Record name | Trioxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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